molecular formula C11H18F3NO4 B2753972 Ethyl 3-((tert-butoxycarbonyl)amino)-4,4,4-trifluorobutanoate CAS No. 1628734-40-6

Ethyl 3-((tert-butoxycarbonyl)amino)-4,4,4-trifluorobutanoate

Cat. No.: B2753972
CAS No.: 1628734-40-6
M. Wt: 285.263
InChI Key: ZONGJNNSYPZTLQ-UHFFFAOYSA-N
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Description

Ethyl 3-((tert-butoxycarbonyl)amino)-4,4,4-trifluorobutanoate is a useful research compound. Its molecular formula is C11H18F3NO4 and its molecular weight is 285.263. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s known that tert-butoxycarbonyl (boc) protected amino acids, which this compound is a derivative of, are commonly used in peptide synthesis .

Mode of Action

The compound, being a Boc-protected amino acid derivative, likely interacts with its targets by serving as a building block in peptide synthesis. The Boc group serves to protect the amino group during synthesis, preventing unwanted side reactions . The Boc group can be removed under acidic conditions, revealing the amino group for further reactions .

Biochemical Pathways

The compound is likely involved in the biochemical pathway of peptide synthesis. In this process, the compound, as a Boc-protected amino acid, is coupled with other amino acids or peptides to form larger peptide chains. The Boc group ensures that the amino group of the amino acid remains unreacted until it is intentionally deprotected .

Result of Action

The primary result of the action of Ethyl 3-((tert-butoxycarbonyl)amino)-4,4,4-trifluorobutanoate is likely the formation of peptides through peptide synthesis. The compound, serving as a building block, contributes to the formation of peptide bonds, leading to larger peptide or protein structures .

Action Environment

The action of this compound, like many chemical reactions, can be influenced by various environmental factors such as temperature, pH, and solvent conditions. For instance, the deprotection of the Boc group is typically performed under acidic conditions . Furthermore, the compound is reported to be soluble in common organic solvents, which can influence its reactivity and stability .

Properties

IUPAC Name

ethyl 4,4,4-trifluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F3NO4/c1-5-18-8(16)6-7(11(12,13)14)15-9(17)19-10(2,3)4/h7H,5-6H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONGJNNSYPZTLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(F)(F)F)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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